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molecular formula C8H6N2O B1419494 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 630395-95-8

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No. B1419494
M. Wt: 146.15 g/mol
InChI Key: HHKFHQWRPIALDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402672B2

Procedure details

Add to a 0° C. solution of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1, 3.24 g, 22.19 mmol) in methanol under argon, sodium cyanide (5.44 g, 111 mmol) and manganese dioxide (9.65 g, 111 mmol). Stir the reaction mixture for 5 h, filter through Celite® and dilute with 500 ml EtOAc. Wash the organic layer with water (2×) and brine, dry over sodium carbonate, filter, and concentrate to provide the title compound (3.27 g) as a pure tan solid. Prepare 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid amide 6b-1 from 5b-1 by any of the above described procedures for the synthesis compound 6a-1 from ethyl ester 4a-1.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7]N=C[C:4]=2[CH:3]=[C:2]1[CH:10]=[O:11].[C-:12]#[N:13].[Na+].[CH3:15][OH:16]>[O-2].[O-2].[Mn+4]>[CH3:15][O:16][C:10]([C:2]1[NH:1][C:9]2[CH:8]=[CH:7][N:13]=[CH:12][C:4]=2[CH:3]=1)=[O:11] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
N1C(=CC=2C=NC=CC21)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5.44 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
9.65 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter through Celite®
ADDITION
Type
ADDITION
Details
dilute with 500 ml EtOAc
WASH
Type
WASH
Details
Wash the organic layer with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium carbonate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C1=CC=2C=NC=CC2N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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